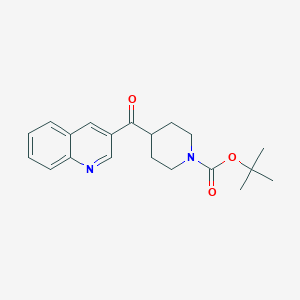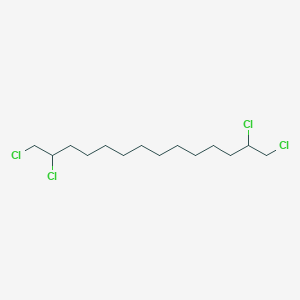
1,2,13,14-Tetrachlorotetradecane
Overview
Description
1,2,13,14-Tetrachlorotetradecane is a chemical compound with the molecular formula C14H26Cl4 and a molecular weight of 336.17 . It is used in various industrial applications .
Molecular Structure Analysis
The molecular structure of 1,2,13,14-Tetrachlorotetradecane consists of a tetradecane (a 14 carbon alkane) backbone with four chlorine atoms attached, specifically at the 1, 2, 13, and 14 positions .Physical And Chemical Properties Analysis
1,2,13,14-Tetrachlorotetradecane has a molecular weight of 336.17 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Extraction of Metal Ions
The use of tetraazacyclotetradecane derivatives in chloroform solutions has been explored for the extraction of various metal ions. Specifically, the compound 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane showed effectiveness in extracting lead(II), cadmium(II), copper(II), and zinc(II) from solutions containing perchlorate and cyclohexanecarboxylic acid (Brzózka & Trybulowa, 1985).
Host-Guest Chemistry
Protonated forms of cyclam (1,4,8,11-tetraazacyclotetradecane), a closely related compound, have been used as host molecules toward cyanide metal complexes. This demonstrates the potential of tetraazacyclotetradecane derivatives in creating complex host-guest systems (Bergamini et al., 2004).
Protonation Studies using NMR
Tetraamines such as 1,5,10,14-tetraazatetradecane have been studied using NMR spectroscopy to understand their acid-base properties in solution. These studies provide valuable insights into the behavior of these compounds under various pH conditions, which can be crucial for their application in chemical synthesis and analysis (Frassineti et al., 1995).
Synthesis of Cross-Bridged Tetraazamacrocyclic Complexes
Research has been conducted on the synthesis of cross-bridged tetraazamacrocyclic complexes, which involve derivatives of 1,4,8,11-tetraazacyclotetradecane. These studies contribute to our understanding of complex chemical syntheses and the properties of these unique macrocyclic compounds (Hubin et al., 1999).
Synthesis of Polychlorinated Alkanes
Research on the synthesis of polychlorinated alkanes, including 1,2,13,14-tetrachlorotetradecane, has been explored. These studies provide a foundational understanding of the synthesis processes and the potential applications of these compounds in various fields (Bergman, Leonardsson, & Wachtmeister, 1981).
NMR Chemical Shifts in Organometallic Chemistry
Tetraazacyclotetradecane derivatives have been studied for their NMR chemical shifts, which is significant for understanding their behavior in organometallic chemistry. This research provides essential data for chemists working with these and similar compounds (Fulmer et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1,2,13,14-tetrachlorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26Cl4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUXQUXRZDFJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(CCl)Cl)CCCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697805 | |
| Record name | 1,2,13,14-Tetrachlorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,13,14-Tetrachlorotetradecane | |
CAS RN |
221155-23-3 | |
| Record name | 1,2,13,14-Tetrachlorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1504418.png)
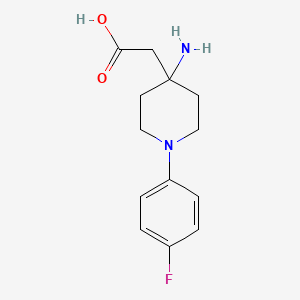
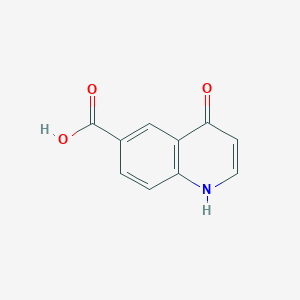
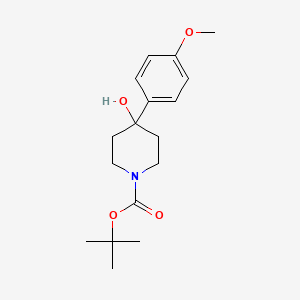
![Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1504436.png)
-methanol](/img/structure/B1504438.png)
![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)
![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)
![1-Benzylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B1504448.png)


